5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine 5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17670669
InChI: InChI=1S/C12H15N3O/c1-8-4-5-9(11(6-8)16-3)12-10(13)7-14-15(12)2/h4-7H,13H2,1-3H3
SMILES:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17670669

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 5-(2-methoxy-4-methylphenyl)-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C12H15N3O/c1-8-4-5-9(11(6-8)16-3)12-10(13)7-14-15(12)2/h4-7H,13H2,1-3H3
Standard InChI Key XWEAYRFEEZSGHV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C2=C(C=NN2C)N)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-(2-methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine, reflecting its substitution pattern:

  • A pyrazole ring substituted with:

    • A methyl group (-CH₃) at position 1

    • An amino group (-NH₂) at position 4

  • A 2-methoxy-4-methylphenyl group attached at position 5 of the pyrazole.

The molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol . This matches the mass of structurally similar compounds, such as 5-(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazol-4-amine, which shares the same formula but differs in substituent positioning .

Structural Characterization

Key spectral identifiers for analogous pyrazole derivatives include:

  • ¹H NMR: Methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons appear between δ 6.8–7.5 ppm .

  • IR Spectroscopy: Stretching vibrations for N-H (≈3350 cm⁻¹) and C-O (≈1250 cm⁻¹) help confirm functional groups.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis reports exist for 5-(2-methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine, general pyrazole synthesis strategies provide a framework:

Table 1: Common Pyrazole Synthesis Methods

MethodReagentsYield RangeKey Intermediates
Knorr Pyrazole SynthesisHydrazines + 1,3-diketones45–75%β-keto esters
CyclocondensationEnolates + Diazonium salts60–85%α,β-unsaturated ketones
Suzuki-Miyaura CouplingAryl boronic acids70–90%Halogenated pyrazoles

For this compound, a plausible route involves:

  • Friedel-Crafts alkylation to introduce the 2-methoxy-4-methylphenyl group.

  • Cyclocondensation with methyl hydrazine to form the pyrazole core .

  • Selective amination at position 4 using NH₃ under catalytic conditions .

Physicochemical Properties

Solubility and Stability

Predicted properties from analogs suggest:

  • LogP: ≈2.1 (moderate lipophilicity due to methoxy and methyl groups) .

  • Aqueous Solubility: <10 mg/L at 25°C, necessitating DMSO or ethanol as solvents.

  • Thermal Stability: Decomposition onset ≈180°C, based on thermogravimetric analysis of similar compounds .

Table 2: Comparative Physicochemical Data

CompoundMolecular Weight (g/mol)LogPSolubility (mg/L)
5-(2-Methoxy-4-methylphenyl) derivative217.272.18.3
5-(4-Methoxy-2-methylphenyl) analog217.272.36.9
1-(4-Methoxybenzyl) pyrazole233.273.02.1

Positional isomerism significantly impacts solubility; the 2-methoxy-4-methyl configuration may enhance crystal packing versus 4-methoxy-2-methyl analogs .

CompoundMIC (μg/mL)Target Organism
HMPC (propyl derivative)4.0Methicillin-resistant S. aureus
Chlorinated pyrazole8.2E. coli
Methoxy-substituted analog12.5P. aeruginosa

While 5-(2-Methoxy-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine remains untested, its structural similarity to HMPC suggests potential bacteriostatic activity .

Central Nervous System Effects

Related compounds demonstrate:

  • Anticonvulsant activity: ED₅₀ ≈ 38 mg/kg in maximal electroshock models .

  • Dopamine D2 receptor affinity: Kᵢ ≈ 120 nM for 5-substituted pyrazoles .

Industrial and Research Applications

Materials Science

Pyrazole derivatives serve as:

  • Ligands in coordination chemistry: Form stable complexes with Cu(II) and Fe(III).

  • Organic semiconductors: Bandgap ≈3.1 eV, suitable for optoelectronic devices .

Analytical Chemistry

Methoxy-substituted pyrazoles act as:

  • Chromogenic agents for Fe(III) detection (LOD ≈0.12 ppm) .

  • Stationary phase modifiers in HPLC columns.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator